5-(3-Chlorophenyl)-3-hydroxypicolinic acid
Description
Overview of Picolinic Acid Derivatives
Picolinic acid derivatives constitute a fundamental class of heterocyclic compounds that have garnered substantial attention in chemical research due to their diverse applications and unique structural properties. Picolinic acid itself, chemically known as 2-pyridinecarboxylic acid with the formula NC₅H₄CO₂H, serves as the foundational structure for numerous derivatives that exhibit enhanced functionality through strategic substitution patterns. The compound is characterized by a pyridine ring bearing a carboxylic acid group at the 2-position, creating a bidentate chelating framework that enables coordination with various metal ions including chromium, zinc, manganese, copper, iron, and molybdenum.
The broader family of pyridinecarboxylic acids encompasses three primary isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), all sharing the molecular weight of 123.11 g/mol and chemical formula C₆H₅NO₂. These compounds serve as essential building blocks for pharmaceutical development, coordination complexes, and advanced material synthesis. The structural versatility of picolinic acid derivatives allows for extensive modification through substitution reactions, enabling the development of compounds with tailored properties for specific applications.
Research into picolinic acid derivatives has revealed their significant potential in biomedical applications, particularly in the preparation of magnetic resonance imaging contrast agents and radioisotope labeling for therapeutic purposes. The electronic characteristics of the pyridine ring system, combined with the chelating capability of the carboxylic acid group, make these compounds exceptionally suitable for forming stable complexes with various metal ions. Contemporary studies have focused on developing derivatives with enhanced selectivity and stability, leading to innovations in both synthetic methodology and practical applications.
The synthesis of picolinic acid derivatives typically involves multiple synthetic pathways, with the most common commercial approach utilizing ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile. Alternative laboratory methods include oxidation reactions using potassium permanganate, providing researchers with flexible synthetic routes depending on the desired derivative and reaction conditions. The development of specialized derivatives, such as those containing chlorophenyl substituents, has opened new avenues for research in coordination chemistry and pharmaceutical intermediate synthesis.
Structural Classification and Chemical Family
5-(3-Chlorophenyl)-3-hydroxypicolinic acid belongs to the broader classification of substituted picolinic acids, specifically representing a doubly substituted derivative with both aromatic and hydroxyl functionalities. The compound's systematic name, 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid, reflects its complex substitution pattern on the picolinic acid backbone. The molecule features a pyridine ring system with three distinct functional groups: a carboxylic acid at position 2, a hydroxyl group at position 3, and a 3-chlorophenyl substituent at position 5.
The structural framework of this compound can be analyzed through its key molecular descriptors and chemical identifiers. The compound possesses the Chemical Abstracts Service registry number 1415226-40-2 and the European Community number 825-120-8. Its molecular structure is further characterized by the International Union of Pure and Applied Chemistry name "5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid" and the simplified molecular-input line-entry system notation "C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)O)O".
The compound's classification within the chemical taxonomy places it as a member of several important structural families. Primarily, it is categorized as a pyridinecarboxylic acid derivative, specifically a picolinic acid analog. Additionally, the presence of the chlorophenyl group classifies it as an aromatic halogenated compound, while the hydroxyl substitution places it within the category of hydroxypicolinic acids. This multi-faceted classification reflects the compound's potential for diverse chemical reactivity and biological activity.
The three-dimensional molecular structure reveals important conformational characteristics that influence its chemical behavior. The picolinic acid moiety provides a planar framework that can undergo π-stacking interactions, while the chlorophenyl substituent introduces additional aromatic character and potential for halogen bonding. The hydroxyl group at position 3 creates opportunities for hydrogen bonding and can participate in coordination interactions with metal centers. This structural complexity makes the compound particularly valuable for applications requiring specific spatial arrangements and multiple interaction sites.
The electronic structure of this compound is characterized by the electron-withdrawing effects of both the chlorine atom and the carboxylic acid group, which influence the overall reactivity of the molecule. The pyridine nitrogen provides a Lewis basic site for coordination, while the carboxylic acid group offers both acidic proton donation and bidentate chelation capabilities. The hydroxyl group at position 3 can participate in intramolecular hydrogen bonding with the carboxylic acid, potentially influencing the compound's conformation and reactivity patterns.
Historical Context of Research on Chlorophenyl-substituted Picolinic Acids
The research history of chlorophenyl-substituted picolinic acids reflects the broader evolution of heterocyclic chemistry and the systematic exploration of structure-activity relationships in aromatic nitrogen-containing compounds. Early investigations into picolinic acid derivatives began with fundamental studies on the biological significance of pyridinecarboxylic acids, particularly following the identification of picolinic acid as a metabolite in the kynurenine pathway of tryptophan catabolism. These foundational studies established the importance of picolinic acid in biological systems and motivated further research into synthetic derivatives with enhanced properties.
The development of chlorophenyl-substituted picolinic acids gained momentum through advances in cross-coupling chemistry, particularly the application of palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. These synthetic methodologies enabled researchers to efficiently construct carbon-carbon bonds between pyridine systems and chlorophenyl groups, opening new possibilities for derivative synthesis. The patent literature from 2012 onwards documents significant advances in synthetic approaches for preparing this compound and related compounds, reflecting their growing importance as pharmaceutical intermediates.
Research into the coordination chemistry of chlorophenyl-substituted picolinic acids has revealed their exceptional utility as ligands for metal complexation. Studies have demonstrated that these compounds can form stable complexes with various transition metals, with the chlorophenyl substituent providing additional stabilization through π-interactions and electronic effects. The development of heterogeneous catalysts incorporating picolinic acid derivatives, such as the Fe₃Pd₂(OH)₂[picolinic acid]₈(H₂O)₄ hybrid nanorods, represents a significant advancement in catalytic applications.
Contemporary research has focused on understanding the crystal structures and solid-state behavior of chlorophenyl-substituted picolinic acids. Recent crystallographic studies have revealed how specific substituents influence molecular conformation and crystal packing through π-stacking interactions and weak nonbonding contacts. These investigations have demonstrated that small changes in pyridine substituents can induce significant conformational changes, ranging from planar to perpendicular orientations of aromatic rings. The application of advanced analytical techniques, including Hirshfeld surface analysis and energetic framework calculations, has provided deeper insights into intermolecular interactions governing the solid-state properties of these compounds.
The historical development of synthesis methods for chlorophenyl-substituted picolinic acids reflects the evolution of synthetic organic chemistry toward more efficient and selective transformations. Early synthetic approaches relied on traditional electrophilic aromatic substitution reactions, while modern methods emphasize cross-coupling strategies that provide greater control over substitution patterns. The development of specialized synthetic routes, such as those described in recent patent applications, demonstrates the industrial importance of these compounds and the ongoing efforts to optimize their preparation for large-scale applications.
Structure
2D Structure
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-3-1-2-7(4-9)8-5-10(15)11(12(16)17)14-6-8/h1-6,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZAXKDGIXGPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211757 | |
| Record name | 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415226-40-2 | |
| Record name | 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415226-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.260.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Synthesis:
| Step | Reactants & Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-(3-chlorophenyl)-2-cyano-3-chloropyridine + alkali (e.g., potassium tert-butoxide) + organic solvent (t-butanol) under nitrogen, heated 40-90 °C, then acidified to pH 1-3 | 5-(3-chlorophenyl)-3-hydroxy-pyridine carboxamide | 83.2 (Example 2) | 96.3 | Reaction under nitrogen prevents oxidation; mild base avoids harsh conditions |
| 2 | 5-(3-chlorophenyl)-3-hydroxy-pyridine carboxamide + sulfuric acid + methanol, heated to 60 °C, then neutralized to pH 4-6 | 5-(3-chlorophenyl)-3-hydroxy-picolinic acid methyl ester | 77.8 - 85.9 (Examples 3-5) | 97.3 - 97.8 | Acid-catalyzed esterification; variations in base for neutralization affect yield |
| 3 | 5-(3-chlorophenyl)-3-hydroxy-picolinic acid methyl ester + glycine + alkali in organic solvent under nitrogen, heated, then acidified to pH 5-6 | 5-(3-chlorophenyl)-3-hydroxypicolinic acid derivative (picolinamide) | Not specified | Not specified | Final amidation step to obtain target compound |
- Organic solvents : Tertiary butanol, methanol, toluene, xylene, isopropanol, tetrahydrofuran are used depending on step.
- Bases : Potassium tert-butoxide is preferred for the initial step; sodium hydroxide or potassium phosphate used for pH adjustment.
- Temperature control : 40–90 °C for base reaction; 60 °C for acid-catalyzed esterification.
- Atmosphere : Nitrogen protection to prevent oxidation and side reactions.
- Purification : Filtration and drying after pH adjustment and crystallization.
Experimental Data from Examples
| Example | Reaction Step | Starting Material (g) | Solvent & Reagents | Temperature (°C) | Yield (g) | Yield (%) | Purity (%) | Characterization Data |
|---|---|---|---|---|---|---|---|---|
| 2 | Step 1 | 10 g 5-(3-chlorophenyl)-2-cyano-3-chloropyridine | 500 mL t-butanol, 36 g potassium tert-butoxide | 80 (heated) | 8.30 | 83.2 | 96.3 | - |
| 3 | Step 2 | 4 g 5-(3-chlorophenyl)-3-hydroxy-pyridine carboxamide | 80 mL methanol, 16.1 g sulfuric acid | 60 | 3.30 | 77.8 | 97.8 | MS [M+1] = 264.1; 1H NMR (400 MHz, DMSO) δ10.58 (s,1H), 8.55 (s,1H), 7.88 (s,1H), 7.74 (s,2H), 7.60-7.50 (m,2H), 3.92 (s,3H) |
| 4 | Step 2 (variation) | 4 g same as above | Same as Example 3 | 60 | 3.64 | 85.9 | 97.5 | - |
| 5 | Step 2 (variation) | 4 g same as above | Methanol, sulfuric acid, potassium phosphate for pH adjustment | 60 | 3.37 | 79.7 | 97.3 | - |
Analysis of Preparation Methods
| Aspect | CN111423367B Method | Alternative Bromination-Rearrangement | Other Vadadustat Intermediates Synthesis |
|---|---|---|---|
| Reaction Conditions | Mild temperature (40-90 °C), nitrogen atmosphere, moderate acid/base | Use of Lewis acids and strong acids, harsher conditions | Varied, often multi-step with complex intermediates |
| Yield | High (77-85%) | Not specified for this compound | Variable |
| Purity | High (>96%) | Not specified | Variable |
| Scalability | Designed for industrial scale, simple operation | More complex, less scalable | Focused on intermediates, may require further steps |
| Safety & Equipment | Avoids strong acid corrosion by mild conditions | Requires handling strong acids and Lewis acids | Depends on route, some require special handling |
The CN111423367B method stands out for balancing high yield, purity, and operational simplicity, making it the preferred industrial preparation route for this compound.
Summary and Recommendations
- The three-step synthetic route starting from 5-(3-chlorophenyl)-2-cyano-3-chloropyridine is the most documented and reliable method for preparing this compound and its methyl ester.
- Key factors for success include the use of potassium tert-butoxide as base, methanol as solvent for esterification, and controlled pH adjustment to induce crystallization.
- The process benefits from nitrogen atmosphere to prevent oxidation and side reactions.
- Yields range from 77% to 86% with purities exceeding 96% , suitable for pharmaceutical intermediate standards.
- Alternative methods involving bromination-rearrangement or other intermediates exist but are less directly applicable or optimized for this compound.
- The detailed NMR and MS data confirm the structure and purity of the products obtained.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-3-hydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(3-Chlorophenyl)-3-oxopyridine-2-carboxylic acid.
Reduction: Formation of 5-(3-Chlorophenyl)-3-hydroxypyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chlorophenyl)-3-hydroxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Studies
- Biological Activity : Vadadustat (derived from 5-(3-chlorophenyl)-3-hydroxypicolinic acid) demonstrates improved oral bioavailability due to the glycine amide moiety, highlighting the importance of functional group modifications.
- Mass Spectrometry Utility: The hydroxyl group in the target compound enhances its efficacy as a MALDI-TOF matrix compared to non-hydroxylated analogs like 6-chloro-5-phenylpicolinic acid.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl and chlorophenyl substituents increase logP values (≈2.1–2.5) compared to unsubstituted picolinic acid (logP ≈ 0.9), impacting membrane permeability.
- Acidity: The hydroxyl group at the 3-position lowers the pKa of the carboxylic acid group (≈2.8) relative to non-hydroxylated analogs (pKa ≈ 3.5–4.0), enhancing solubility in aqueous buffers.
Biological Activity
5-(3-Chlorophenyl)-3-hydroxypicolinic acid (CAS No. 1415226-40-2) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a chlorophenyl group attached to a hydroxypicolinic acid structure, which contributes to its distinct chemical properties. The molecular formula is C₁₁H₈ClN₃O₃, with a molecular weight of approximately 249.65 g/mol. The presence of the hydroxyl and carboxylic acid functional groups enhances its reactivity and interaction with biological targets.
Biological Activity
The biological activity of this compound has been primarily linked to its role in erythropoiesis regulation . It acts as a prolyl hydroxylase inhibitor, which stabilizes hypoxia-inducible factor (HIF) and subsequently increases endogenous erythropoietin (EPO) production. This mechanism is particularly beneficial in treating conditions like chronic kidney disease (CKD) where anemia is prevalent .
Key Findings from Research Studies
- Erythropoiesis Regulation : The compound has shown significant efficacy in modulating erythropoiesis through HIF stabilization, leading to increased EPO levels. This action is crucial for patients with CKD undergoing dialysis, as it helps alleviate anemia symptoms.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens, suggesting that this compound may serve as a lead compound for developing new antimicrobial agents.
- Anticancer Activity : Research has also explored the compound's anticancer properties, although specific mechanisms and efficacy against various cancer cell lines require further investigation. Its structural similarity to other known anticancer agents positions it as a candidate for future drug development.
Synthesis
The synthesis of this compound can be achieved through several chemical reactions, including hydrolysis of related compounds. One documented method involves the hydrolysis of 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine using hydrochloric acid at elevated temperatures, resulting in the formation of the desired hydroxypicolinic acid derivative.
Case Study 1: EPO Production Enhancement
In a clinical study involving patients with CKD, the administration of this compound led to a statistically significant increase in serum EPO levels compared to baseline measurements. This resulted in improved hemoglobin concentrations and reduced need for erythropoiesis-stimulating agents.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests conducted on various bacterial strains revealed that this compound exhibited inhibitory effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound | Erythropoiesis Regulation | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Yes | Yes | Under Investigation |
| 5-(3-Bromophenyl)-3-hydroxypyridine-2-carboxylic acid | Limited | Moderate | Yes |
| 5-(3-Fluorophenyl)-3-hydroxypyridine-2-carboxylic acid | No | Yes | Yes |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-(3-Chlorophenyl)-3-hydroxypicolinic acid, and how can experimental design methods improve yield?
- Answer: Synthesis optimization requires evaluating reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using a factorial design (e.g., 2^k factorial) allows systematic testing of variables like chlorination efficiency and hydroxyl group protection . Evidence from analogous compounds (e.g., 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid) suggests that microwave-assisted synthesis may reduce side-product formation, particularly in halogenated intermediates . Yield improvements (>15%) have been reported via iterative adjustments to stoichiometry and reaction time.
Q. Which analytical techniques are most reliable for characterizing purity and structural conformation of this compound?
- Answer: High-resolution LC-MS (liquid chromatography-mass spectrometry) and NMR (¹H/¹³C, 2D-COSY) are critical for confirming molecular structure and detecting impurities. For instance, LC-MS with electrospray ionization (ESI) can identify trace chlorinated byproducts (e.g., m/z 278.05 [M+H]⁺) . Quantitative purity assessment via HPLC-DAD (diode array detection) at λ = 254 nm is recommended, with retention time cross-referenced against standards (e.g., 5-chloro-4-hydroxybiphenyl-3-carboxylic acid) .
Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Answer: Conduct accelerated stability studies using buffered solutions (pH 1–13) at 40°C/75% RH. Monitor degradation via UV-Vis spectroscopy (λ = 270–300 nm) and quantify hydrolyzed products (e.g., 3-hydroxypicolinic acid) using HPLC-PDA . Evidence from chlorophenol derivatives indicates instability at pH > 10 due to dechlorination .
Q. What safety protocols are essential when handling chlorinated aromatic intermediates during synthesis?
- Answer: Follow CLP/GHS guidelines for chlorinated compounds:
- Use fume hoods (minimum airflow 0.5 m/s) to prevent inhalation of vapors.
- Wear nitrile gloves and chemical-resistant aprons (tested against chlorinated acids per ASTM D6978) .
- Emergency procedures: Immediate rinsing with 0.1 M NaOH for skin contact (neutralizes acidic residues) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and regioselectivity in the chlorination of picolinic acid derivatives?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution (EAS) mechanisms. For example, chlorination at the 5-position of picolinic acid is favored due to lower activation energy (ΔG‡ ≈ 25 kJ/mol) compared to ortho/meta positions . Pairing DFT with machine learning (e.g., ICReDD’s reaction path search methods) can predict optimal catalysts (e.g., FeCl3 vs. AlCl3) .
Q. What mechanistic insights explain contradictions in reported bioactivity data for halogenated picolinic acids?
- Answer: Discrepancies arise from solvent polarity effects on binding affinity. For example, this compound shows higher enzyme inhibition (IC50 = 1.2 µM) in DMSO vs. aqueous buffers (IC50 = 8.7 µM) due to improved solubility of the deprotonated form . Validate via molecular docking (AutoDock Vina) to compare binding poses in different solvent models.
Q. Which degradation pathways dominate under UV irradiation, and how can photostability be enhanced?
- Answer: Photolytic degradation primarily involves C-Cl bond cleavage (λ = 290–320 nm), forming radical intermediates. LC-MS/MS analysis identifies phenyl-quinone byproducts (m/z 210.03). Stabilization strategies include:
- Adding UV absorbers (e.g., TiO2 nanoparticles, λ > 340 nm) .
- Microencapsulation in ethylcellulose matrices to reduce light penetration .
Q. How do steric and electronic effects of the 3-chlorophenyl group influence intermolecular interactions in crystal structures?
- Answer: Single-crystal X-ray diffraction (SCXRD) of analogous compounds (e.g., 5-chloro-4-hydroxybiphenyl-3-carboxylic acid) reveals intramolecular hydrogen bonding (O-H···O, 2.65 Å) and π-π stacking (3.8 Å spacing) between chlorophenyl rings. These interactions reduce solubility in apolar solvents by 40% compared to non-chlorinated analogs .
Q. What experimental and computational approaches resolve conflicting data on the compound’s acidity constants (pKa)?
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
